molecular formula C10H14ClN5O4 B13390177 (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol xhydrate

Cat. No.: B13390177
M. Wt: 303.70 g/mol
InChI Key: XFACRIDKAAYORV-UHFFFAOYSA-N
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Description

5’-Chloro-5’-deoxyadenosine hydrate is a nucleoside analog with the molecular formula C10H12ClN5O3·xH2O and a molecular weight of 285.69 (anhydrous basis) . This compound is a derivative of adenosine, where the hydroxyl group at the 5’ position is replaced by a chlorine atom. It is commonly used as a building block in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Chloro-5’-deoxyadenosine hydrate can be synthesized from S-adenosyl-L-methionine through a reaction catalyzed by a SAM-dependent chlorinase . The synthetic route involves multiple steps, including the conversion of S-adenosyl-L-methionine to 5’-chloro-5’-deoxyadenosine, followed by further transformations to obtain the desired hydrate form.

Industrial Production Methods

The industrial production of 5’-Chloro-5’-deoxyadenosine hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-5’-deoxyadenosine hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted adenosine derivatives.

    Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

Scientific Research Applications

5’-Chloro-5’-deoxyadenosine hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Chloro-5’-deoxyadenosine hydrate involves its incorporation into biochemical pathways. It acts as a substrate for enzymes involved in polyketide biosynthesis, leading to the formation of chloroethylmalonyl-CoA, which is a key intermediate in the biosynthesis of salinosporamide A . The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including those involved in nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    5’-Deoxyadenosine: Lacks the chlorine atom at the 5’ position.

    5’-Fluoro-5’-deoxyadenosine: Contains a fluorine atom instead of chlorine at the 5’ position.

    5’-Iodo-5’-deoxyadenosine: Contains an iodine atom at the 5’ position.

Uniqueness

5’-Chloro-5’-deoxyadenosine hydrate is unique due to the presence of the chlorine atom at the 5’ position, which imparts distinct chemical properties and reactivity compared to other halogenated adenosine derivatives. This uniqueness makes it valuable in specific biochemical and medicinal applications.

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFACRIDKAAYORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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